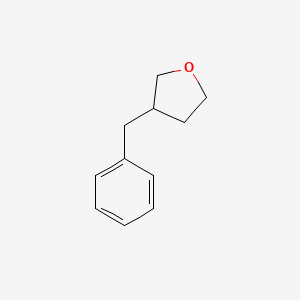
3-Benzyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyltetrahydrofuran is an organic compound with the molecular formula C11H14O. It is a derivative of tetrahydrofuran, where a benzyl group is attached to the third carbon of the tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyltetrahydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of benzyl alcohol with tetrahydrofuran in the presence of a strong acid can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specifics of industrial methods are often proprietary, but they generally aim to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Applications De Recherche Scientifique
3-Benzyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound, with studies investigating its interactions with biological molecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-benzyltetrahydrofuran exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Tetrahydrofuran (THF): A simpler analog without the benzyl group, commonly used as a solvent in organic reactions.
2-Benzyltetrahydrofuran: Similar structure but with the benzyl group attached to the second carbon.
4-Benzyltetrahydrofuran: Another analog with the benzyl group on the fourth carbon.
Uniqueness: 3-Benzyltetrahydrofuran is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other tetrahydrofuran derivatives and valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
5368-63-8 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-benzyloxolane |
InChI |
InChI=1S/C11H14O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11H,6-9H2 |
Clé InChI |
PMXWKVSABVAGCT-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



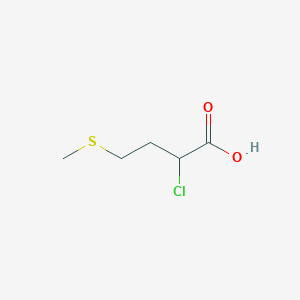
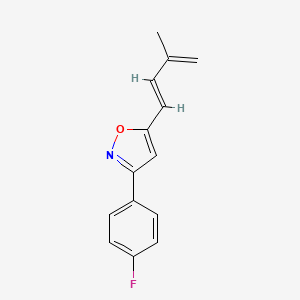

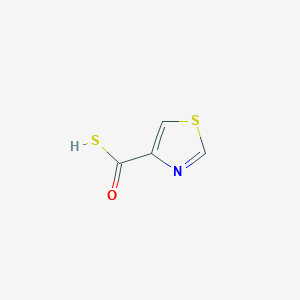
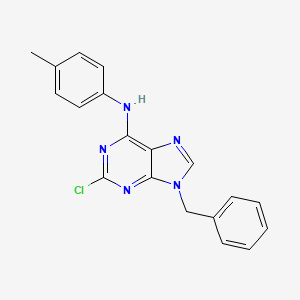
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
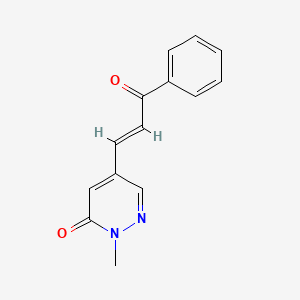
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)

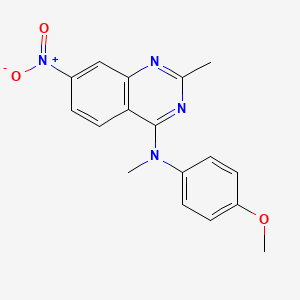
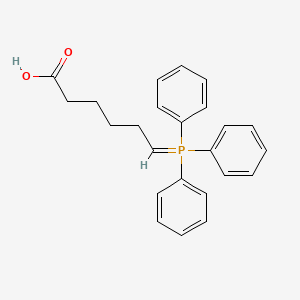
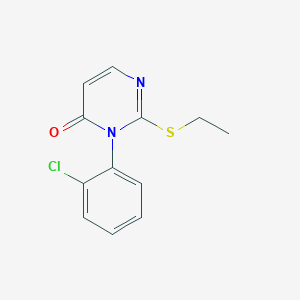
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)
